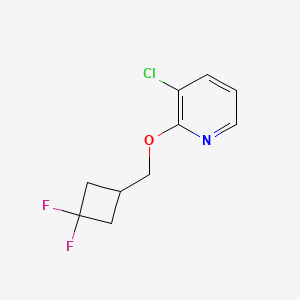

3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine

Description

3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine is a halogenated pyridine derivative featuring a 3,3-difluorocyclobutyl methoxy substituent at the 2-position and a chlorine atom at the 3-position of the pyridine ring.

- Molecular Formula: Hypothesized as C₁₀H₉ClF₂NO (calculated based on substituents).

- Molecular Weight: Approximately 245.64 g/mol (theoretical).

- Structural Features: The 3,3-difluorocyclobutyl group introduces steric rigidity and electron-withdrawing effects due to fluorine atoms, while the methoxy linker enhances solubility and modulates reactivity.

The compound’s design aligns with trends in medicinal and agrochemical research, where fluorinated cyclobutyl groups are leveraged to improve metabolic stability and binding affinity . For instance, TIBSOVO® (ivosidenib), an IDH1 inhibitor, incorporates a (3,3-difluorocyclobutyl)amino moiety, highlighting the pharmacological relevance of such substituents .

Properties

IUPAC Name |

3-chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF2NO/c11-8-2-1-3-14-9(8)15-6-7-4-10(12,13)5-7/h1-3,7H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKGILDBIWHCDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)COC2=C(C=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine typically involves multiple steps, starting with the preparation of the 3,3-difluorocyclobutylmethanol intermediate. This intermediate is then reacted with 3-chloropyridine under specific conditions to yield the final product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate in DMF.

Oxidation: Potassium permanganate or other oxidizing agents.

Reduction: Lithium aluminum hydride or similar reducing agents.

Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of the chloro and difluorocyclobutyl groups can influence its binding affinity and reactivity with enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Nitro and trifluoromethyl groups in compound 7e significantly lower electron density, correlating with herbicidal activity.

Lipophilicity and Solubility: The trifluoroethoxy group (logP ~2.5 estimated) increases lipophilicity compared to non-fluorinated analogs, while the difluorocyclobutyl methoxy group may balance hydrophobicity and polarity due to its constrained geometry.

Thermal Stability :

Biological Activity

3-Chloro-2-((3,3-difluorocyclobutyl)methoxy)pyridine is a compound that has gained attention in scientific research due to its unique structural properties and potential biological applications. This compound features a pyridine ring substituted with both a chloro group and a 3,3-difluorocyclobutylmethoxy group, which may influence its biological activity, particularly in antimicrobial and anticancer contexts.

- Molecular Formula : CHClFN

- Molecular Weight : 233.64 g/mol

- CAS Number : 1355066-35-1

- LogP : 3.24770 (indicating moderate lipophilicity)

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms may enhance its binding affinity to these targets, which can lead to various biological effects.

Antimicrobial Activity

Recent studies have explored the compound's potential as an antimicrobial agent. For instance, research focusing on Staphylococcus aureus has demonstrated that compounds structurally similar to this compound can inhibit the binding of virulence factors ClfA and ClfB to host cells. The binding energies observed were significant, indicating strong interactions that could lead to effective inhibition of bacterial colonization .

Table 1: Antimicrobial Activity Data

| Compound | Target | Binding Energy (kcal/mol) | Activity |

|---|---|---|---|

| This compound | ClfA | -10.11 | Inhibitor |

| This compound | ClfB | -11.11 | Inhibitor |

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary in vitro studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. The mechanism by which it exerts these effects is still under investigation but may involve the induction of apoptosis or cell cycle arrest.

Case Studies

- Study on Staphylococcus aureus : A recent study utilized molecular docking techniques to evaluate the binding efficacy of several compounds against ClfA and ClfB proteins in Staphylococcus aureus. The results indicated that the selected compound had promising binding affinities and was recommended for further in vitro testing .

- Anticancer Screening : In a separate study focused on various pyridine derivatives, this compound was highlighted for its potential in targeting specific cancer pathways, although detailed mechanisms remain to be elucidated.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 3-Chloropyridine | Chloro-substituted pyridine | Moderate antimicrobial |

| 3,3-Difluorocyclobutanol | Lacks pyridine ring | Limited biological data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.